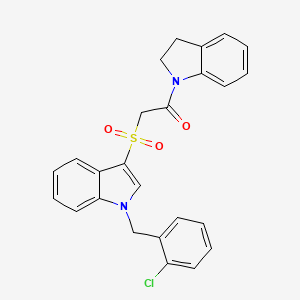
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound that falls under the category of sulfonyl indoles. It's a part of an intriguing family of compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis involving indole and sulfonylation reactions. The initial step often involves the chlorination of benzyl groups, followed by coupling reactions to introduce the indole ring. The reaction conditions usually require a controlled environment, with specific temperatures and pH levels to ensure the successful formation of the sulfonyl-indole structure.
Industrial Production Methods
On an industrial scale, the production may utilize automated synthesis processes to ensure consistency and scalability. These methods often involve high-throughput techniques and stringent quality control measures to maintain the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the indole moiety, forming various oxidative derivatives.
Reduction: : Reduction reactions can occur, especially targeting the sulfonyl group, potentially converting it to a sulfoxide or sulfone.
Substitution: : The indole and benzyl groups can participate in various substitution reactions, making the compound versatile in chemical synthesis.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Acidic or basic catalysts might be used to facilitate substitution reactions.
Major Products Formed
The primary products depend on the type of reaction. For example, oxidation may lead to sulfoxide derivatives, while reduction can yield sulfonamide structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel pharmaceuticals and agrochemicals.
Biology
Biologically, the compound exhibits significant activity in various assays. It is often studied for its potential use as an anti-cancer agent, given its ability to interfere with cellular pathways associated with tumor growth.
Medicine
In the medical field, it is being explored for its therapeutic potential in treating inflammatory diseases and certain types of cancer. Its unique chemical structure allows it to interact with specific biological targets.
Industry
Industrially, the compound finds application in the development of new materials, particularly in the realm of specialty chemicals. It is also used in the manufacturing of dyes and pigments due to its stable chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The sulfonyl and indole groups allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid
2-(2-chlorobenzylidene)-1-indanone
N-(2-chlorobenzyl)-1H-indole-3-sulfonamide
Uniqueness
Compared to similar compounds, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone stands out due to its unique sulfonyl-indole structure, which imparts distinct chemical reactivity and biological activity. This structural uniqueness enables it to perform a broader range of chemical reactions and interact with diverse biological targets, making it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c26-21-10-4-1-8-19(21)15-27-16-24(20-9-3-6-12-23(20)27)32(30,31)17-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,16H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPULNPRUBBURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)
![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)
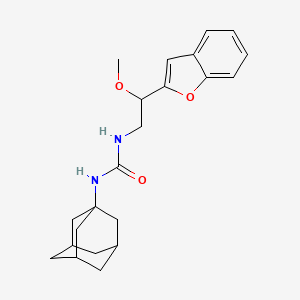
![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

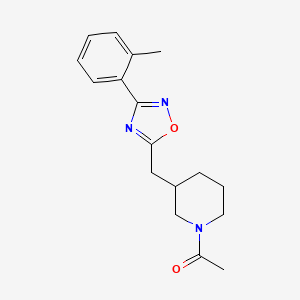
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2983017.png)
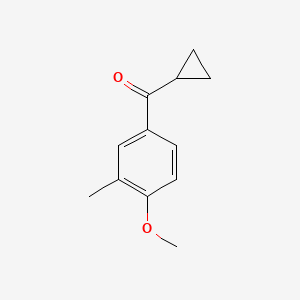
![2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2983019.png)
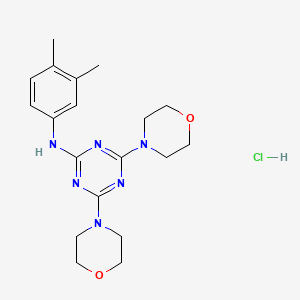
![1-[(E)-3-(2,6-Difluorophenyl)prop-2-enoyl]piperazine-2-carbonitrile](/img/structure/B2983021.png)
